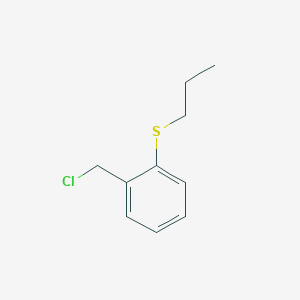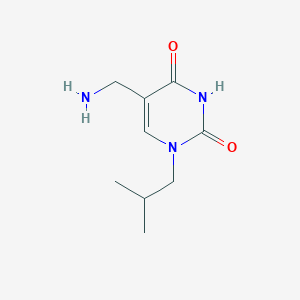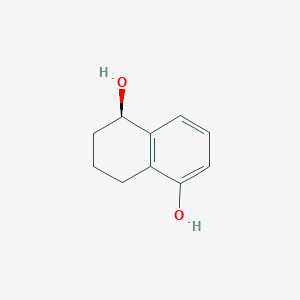
(1R)-1,2,3,4-tetrahydronaphthalene-1,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1,2,3,4-Tetrahydronaphthalene-1,5-diol is an organic compound with a unique structure that includes a tetrahydronaphthalene core substituted with hydroxyl groups at the 1 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1,2,3,4-tetrahydronaphthalene-1,5-diol typically involves the reduction of naphthalene derivatives. One common method is the catalytic hydrogenation of 1,5-dihydroxynaphthalene using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (1R)-1,2,3,4-Tetrahydronaphthalene-1,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of fully saturated naphthalene derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
(1R)-1,2,3,4-Tetrahydronaphthalene-1,5-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1R)-1,2,3,4-tetrahydronaphthalene-1,5-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also modulate oxidative stress pathways and enzyme activities, contributing to its biological effects.
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydronaphthalene: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
1,5-Dihydroxynaphthalene: Contains hydroxyl groups but lacks the tetrahydronaphthalene core, leading to different chemical and biological properties.
Naphthalene-1,5-diol: Similar structure but lacks the tetrahydro component, affecting its reactivity and applications.
Uniqueness: (1R)-1,2,3,4-Tetrahydronaphthalene-1,5-diol is unique due to its specific substitution pattern and the presence of both hydroxyl groups and a tetrahydronaphthalene core
Propiedades
Número CAS |
201655-80-3 |
|---|---|
Fórmula molecular |
C10H12O2 |
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
(1R)-1,2,3,4-tetrahydronaphthalene-1,5-diol |
InChI |
InChI=1S/C10H12O2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1,3,5,10-12H,2,4,6H2/t10-/m1/s1 |
Clave InChI |
MYIDTCFDQGAVFL-SNVBAGLBSA-N |
SMILES isomérico |
C1C[C@H](C2=C(C1)C(=CC=C2)O)O |
SMILES canónico |
C1CC(C2=C(C1)C(=CC=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propan-2-yl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13189047.png)
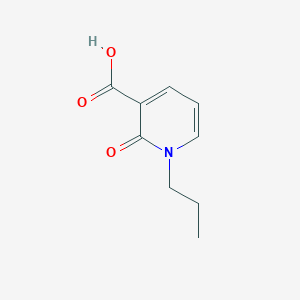
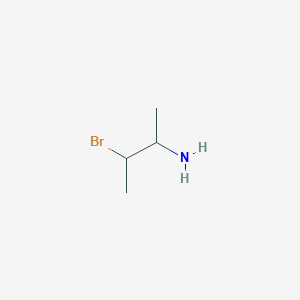
![4H,5H-[1,2]oxazolo[4,3-c]quinolin-3-amine](/img/structure/B13189072.png)
![1-[2-(Benzyloxy)ethyl]-1H-pyrazol-4-amine](/img/structure/B13189085.png)

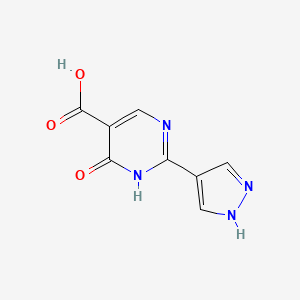
![[2-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride](/img/structure/B13189099.png)

amine](/img/structure/B13189115.png)
